REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=O.[OH-].[K+].O.NN>C(O)COCCO>[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH2:4][C:6]1[CH:10]=[CH:9][S:8][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CSC=C2)C=CC=C1
|
Name
|
solid
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After diluting the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
with ice water, extraction
|
Type
|
WASH
|
Details
|
The ether phase is washed thrice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CC2=CSC=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |